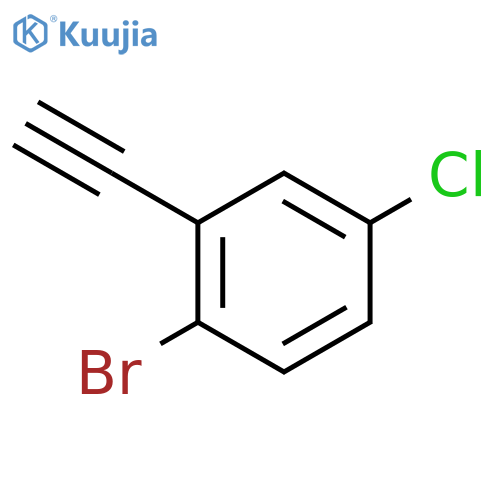

Cas no 1268870-34-3 (1-bromo-4-chloro-2-ethynylbenzene)

1268870-34-3 structure

商品名:1-bromo-4-chloro-2-ethynylbenzene

1-bromo-4-chloro-2-ethynylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-4-chloro-2-ethynylbenzene

- A1-15379

- 1268870-34-3

- EN300-1894480

- J-504442

- AT26743

-

- インチ: InChI=1S/C8H4BrCl/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H

- InChIKey: AHFMLXQDHGQYDZ-UHFFFAOYSA-N

- ほほえんだ: C#CC1=C(C=CC(=C1)Cl)Br

計算された属性

- せいみつぶんしりょう: 213.91849g/mol

- どういたいしつりょう: 213.91849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 0Ų

1-bromo-4-chloro-2-ethynylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B013376-250mg |

1-Bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 250mg |

$ 850.00 | 2022-06-07 | ||

| Enamine | EN300-1894480-0.1g |

1-bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 0.1g |

$342.0 | 2023-09-18 | |

| Enamine | EN300-1894480-0.25g |

1-bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 0.25g |

$487.0 | 2023-09-18 | |

| Enamine | EN300-1894480-1.0g |

1-bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 1g |

$986.0 | 2023-06-02 | |

| Aaron | AR01O1TK-250mg |

1-Bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 250mg |

$431.00 | 2025-02-14 | |

| Enamine | EN300-1894480-5g |

1-bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 5g |

$2858.0 | 2023-09-18 | |

| Aaron | AR01O1TK-10g |

1-Bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 10g |

$5850.00 | 2023-12-16 | |

| 1PlusChem | 1P01O1L8-2.5g |

1-Bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 2.5g |

$1508.00 | 2024-07-09 | |

| TRC | B013376-125mg |

1-Bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 125mg |

$ 510.00 | 2022-06-07 | ||

| Enamine | EN300-1894480-5.0g |

1-bromo-4-chloro-2-ethynylbenzene |

1268870-34-3 | 95% | 5g |

$2858.0 | 2023-06-02 |

1-bromo-4-chloro-2-ethynylbenzene 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1268870-34-3 (1-bromo-4-chloro-2-ethynylbenzene) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1268870-34-3)1-Bromo-4-chloro-2-ethynylbenzene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ